molecular formula C14H17F3N2O3 B602310 Fluvoxamine Acid CAS No. 88699-91-6

Fluvoxamine Acid

Cat. No. B602310
CAS RN: 88699-91-6
M. Wt: 318.30
InChI Key:
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Description

Fluvoxamine is an antidepressant which functions pharmacologically as a selective serotonin reuptake inhibitor . It is primarily used to treat major depressive disorder and obsessive–compulsive disorder (OCD), but is also used to treat anxiety disorders . Fluvoxamine is a member of (trifluoromethyl)benzenes .


Synthesis Analysis

Fluvoxamine was synthesized from 4-trifluoromethylbenzonitrile by the steps of Grignard reaction, hydrolysis, and oximation .


Molecular Structure Analysis

The molecular structure of Fluvoxamine Acid can be found in various databases such as ChemSpider . The chemical formula of Fluvoxamine Acid is C14H17F3N2O3 .


Chemical Reactions Analysis

Fluvoxamine inhibits oxidative drug metabolizing enzymes (particularly CYP1A2, and less potently and much less potently CYP3A4 and CYP2D6, respectively) and has the potential for clinically significant drug interactions . Fluvoxamine blocks platelet serotonin uptake through the sodium-dependent serotonin transporter (SERT) .


Physical And Chemical Properties Analysis

The physical and chemical properties of Fluvoxamine Acid can be found in various databases such as ChemSpider .

Scientific Research Applications

1. COVID-19 Treatment

Specific Scientific Field

Respiratory Pharmacology

Summary

Fluvoxamine Acid (FLV) is a well-tolerated, widely available, and inexpensive selective serotonin reuptake inhibitor (SSRI). A small, double-blind, placebo-controlled, randomized study demonstrated that FLV prevents clinical deterioration in patients with mild COVID-19 .

Methods of Application

FLV acts as an agonist for the sigma-1 receptor (S1R), which controls inflammation. Its anti-inflammatory effects likely stem from S1R regulation, modulating innate and adaptive immune responses. Additionally, FLV regulates inositol-requiring enzyme 1α (IRE1)-driven inflammation .

Results

The potential mechanisms of action include:

  • Mitigation of Cytokine Storm : FLV dampens cytokine storm, a hallmark of severe COVID-19 .

2. Assay Development and Therapeutic Monitoring

Specific Scientific Field

Analytical Chemistry

Summary

Researchers have developed a highly sensitive and reproducible method for assaying FLV in biological samples using high-performance liquid chromatography (HPLC) combined with various detection methods, including spectrophotometry and tandem mass spectrometry .

Methods of Application

The assay involves sample preparation, chromatographic separation, and quantification of FLV. Researchers optimize parameters such as mobile phase composition, column type, and detection wavelength.

Results

The method allows accurate quantification of FLV concentrations in biological matrices, aiding therapeutic monitoring and pharmacokinetic studies.

3. Efficacy and Safety in COVID-19 Patients

Specific Scientific Field

Clinical Pharmacology

Summary

Several randomized controlled trials (RCTs) have evaluated FLV’s efficacy and safety in treating COVID-19 patients. A systematic review and meta-analysis demonstrate its potential benefits .

properties

IUPAC Name

(5E)-5-(2-aminoethoxyimino)-5-[4-(trifluoromethyl)phenyl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O3/c15-14(16,17)11-6-4-10(5-7-11)12(19-22-9-8-18)2-1-3-13(20)21/h4-7H,1-3,8-9,18H2,(H,20,21)/b19-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUIZEDQDELAFQK-XDHOZWIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NOCCN)CCCC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=N/OCCN)/CCCC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601155254
Record name (δE)-δ-[(2-Aminoethoxy)imino]-4-(trifluoromethyl)benzenepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601155254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluvoxamine Acid

CAS RN

88699-91-6, 84692-89-7
Record name (δE)-δ-[(2-Aminoethoxy)imino]-4-(trifluoromethyl)benzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88699-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluvoxamine acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084692897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (δE)-δ-[(2-Aminoethoxy)imino]-4-(trifluoromethyl)benzenepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601155254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUVOXAMINE ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B92JLW9803
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name fluvoxamino acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0060950
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
47
Citations
RH Pullen, AA Fatmi - Journal of Chromatography B: Biomedical Sciences …, 1992 - Elsevier
… acid, acetylated fluvoxamine acid and the Z-isomer of fluvoxamine were resolved from the analytes of interest by HPLC. Fluvoxamine acid and acetylated fluvoxamine acid have been …
Number of citations: 41 www.sciencedirect.com
C Vignali, M Moretti, J Quaiotti, F Freni… - Journal of Analytical …, 2021 - academic.oup.com
… mass spectrometric system (LC–MS-MS) and liquid chromatographic coupled with time of flight detector system (LC–QTOF) were used to identify fluvoxamine and fluvoxamine acid in …
Number of citations: 6 academic.oup.com
P Drzewicz, A Drobniewska, K Sikorska… - Environmental …, 2019 - Taylor & Francis
… In the case of FLX, the degradation by-products were fluvoxamine acid and 5-methoxy-1-[4-(trifluoromethyl)phenyl]pent-2-en-1-imine. The results of the ecotoxicological study based on …
Number of citations: 22 www.tandfonline.com
J Watanabe, Y Suzuki, N Fukui, T Sugai… - Therapeutic drug …, 2008 - journals.lww.com
… were not significantly different among the CYP2D6 genotypes on the steady state of fluvoxamine in subjects receiving 200 mg/d, although the ratio of fluvoxamine and fluvoxamine acid …
Number of citations: 31 journals.lww.com
JM Kuzma, DW Black - Current Psychiatry, 2008 - cdn.mdedge.com
… Nine metabolites constitute 85% of the urinary excretion product; the main metabolite is fluvoxamine acid.Approximately 2% of fluvoxamine is excreted unchanged in urine. …
Number of citations: 2 cdn.mdedge.com
WL Strauss, ME Layton… - American Journal of …, 1998 - Am Psychiatric Assoc
… The most abundant fluvoxamine metabolites (fluvoxamine acid, acetylated fluvoxamine acid, and fluvoxethanol) are highly polar and therefore unlikely to diffuse back into the brain after …
Number of citations: 59 ajp.psychiatryonline.org
HM Ruijten, PH Van Amsterdam, H De Bree - Journal of Chromatography A, 1982 - Elsevier
The chromatographic properties of 132 compounds were investigated in two ion-pair systems on reversed-phase thin-layer plates. The systems consisted of tetrabutylammonium and …
Number of citations: 17 www.sciencedirect.com
P Vijaybhaskar, A Ramachandraiah - 2012 - Citeseer
The spectral and voltammetric behavior of fluvoxamine (1) in aqueous buffers of varied pH is presented. Spectrophotometry, cyclic voltammetry, differential pulse polarography and …
Number of citations: 3 citeseerx.ist.psu.edu
T Kunii, T Fukasawa, N Yasui-Furukori… - Therapeutic drug …, 2005 - journals.lww.com
Authors examined a possible interaction between enoxacin, an inhibitor of cytochrome P4501A2, and fluvoxamine (FLV), a substrate for this enzyme. Ten healthy male volunteers …
Number of citations: 13 journals.lww.com
Y Katoh, S Uchida, M Kawai, N Takei… - Biological and …, 2010 - jstage.jst.go.jp
… The drug is extensively metabolized in the liver and the major metabolite in human urine is fluvoxamine acid, produced by oxidative demethylation.Previous in vitro results indicated that …
Number of citations: 27 www.jstage.jst.go.jp

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